molecular formula C8H9ClFNO B1281894 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride CAS No. 93102-97-7

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride

Cat. No.: B1281894
CAS No.: 93102-97-7
M. Wt: 189.61 g/mol
InChI Key: XMPKWGFAPGELLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride is a halogenated acetophenone derivative with a fluorine atom at the meta position of the phenyl ring. This compound is structurally characterized by a ketone group adjacent to an amino group, stabilized as a hydrochloride salt. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

2-amino-1-(3-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKWGFAPGELLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535008
Record name 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93102-97-7
Record name Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93102-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride typically involves the reaction of 3-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
  • Structural Difference : Fluorine at the ortho position (vs. meta in the target compound).
  • Impact : Ortho-substitution introduces steric hindrance, reducing rotational freedom and altering electronic properties. This decreases similarity (0.94 vs. target compound) but enhances lipophilicity .
  • Applications : Used in psychoactive substance analogs and forensic investigations .
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
  • Physical Properties : Higher melting point (262°C) due to chlorine’s larger atomic radius and stronger intermolecular forces compared to fluorine.
  • Bioactivity : Investigated as an intermediate in antidepressant drug synthesis .
2-Amino-1-(4-bromophenyl)ethanone Hydrochloride
  • Molecular Weight : 214.08 g/mol (vs. 187.62 g/mol for the target compound).
  • Role : Bromine’s electron-withdrawing nature enhances electrophilicity, making it useful in cross-coupling reactions .

Hydroxy-Substituted Derivatives

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
  • Key Feature : Hydroxyl group enables hydrogen bonding, increasing water solubility.
  • Synthesis: Prepared via hydrogenation of p-hydroxyisonitrosoacetophenone .
  • Applications : Analgesic properties (e.g., paracetamol derivatives) .
2-Amino-1-(3-hydroxyphenyl)ethanone Hydrochloride
  • Reactivity: Susceptible to oxidation due to the phenolic group, limiting stability under basic conditions .

Alkyl and Trifluoromethyl Derivatives

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride
  • Electronic Effects: The CF₃ group strongly withdraws electrons, reducing basicity of the amino group.
  • Applications : Explored in fluorinated drug candidates for enhanced metabolic stability .
2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride
  • Methoxy Group : Electron-donating effect increases electron density on the phenyl ring, altering reactivity in electrophilic substitutions.
  • Molecular Weight : 201.65 g/mol .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Applications
2-Amino-1-(3-fluorophenyl)ethanone HCl 3-F 248–252 187.62 Neuroactive intermediates
2-Amino-1-(2-fluorophenyl)ethanone HCl 2-F N/A 187.62 Forensic analysis
2-Amino-1-(4-chlorophenyl)ethanone HCl 4-Cl 262 206.07 Antidepressant synthesis
2-Amino-1-(4-hydroxyphenyl)ethanone HCl 4-OH 217–220 187.62 Analgesics
2-Amino-1-(3-CF₃-phenyl)ethanone HCl 3-CF₃ N/A 239.62 Fluorinated drug candidates

Biological Activity

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride (CAS No. 93102-97-7) is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClFNO. The compound features an amino group and a fluorinated phenyl group, contributing to its distinct biological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K). These enzymes are critical for cell proliferation and apoptosis regulation, making the compound a candidate for cancer therapy .
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play roles in metabolic pathways associated with cancer and other diseases. Its mechanism primarily involves binding to active sites of these enzymes, thereby preventing their normal function .
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activities of this compound:

Compound NameMolecular FormulaUnique FeaturesAnticancer Activity
2-Amino-1-(4-fluorophenyl)ethanone hydrochlorideC8H9ClFNOContains a para-fluoro groupModerate activity
2-Amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochlorideC8H9ClFNOContains both chloro and fluoro substituentsLow activity
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochlorideC8H9BrFNOFeatures a bromo substituentHigh activity

This table illustrates that while other compounds exhibit varying degrees of activity, the specific combination of functional groups in this compound contributes to its distinct efficacy.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • In Vitro Studies : In vitro experiments using various cancer cell lines have shown that this compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis revealed significant changes in cell cycle distribution, with increased sub-G1 phase populations indicating cell death .
  • In Vivo Efficacy : In vivo studies utilizing mouse models have demonstrated that treatment with this compound leads to reduced tumor growth compared to control groups. The compound was administered at doses of 30 mg/kg, resulting in a notable reduction in tumor size over a treatment period .

The primary mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : By inhibiting MMPs and PI3K, the compound disrupts pathways essential for tumor growth and metastasis.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.